molecular formula C6H8OS B8783263 2-methoxy-3-methylthiophene CAS No. 33687-87-5

2-methoxy-3-methylthiophene

Cat. No.: B8783263
CAS No.: 33687-87-5
M. Wt: 128.19 g/mol
InChI Key: VLZVRTHPHPXHIK-UHFFFAOYSA-N
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Description

2-methoxy-3-methylthiophene is a heterocyclic compound that contains a five-membered ring with one sulfur atom and four carbon atoms. This compound is a derivative of thiophene, which is known for its aromatic properties and is widely used in various fields such as medicinal chemistry, material science, and organic electronics .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of thiophene derivatives typically yields brominated thiophenes, while nitration results in nitrothiophenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-3-methylthiophene is unique due to the presence of both a methoxy group and a methyl group on the thiophene ring

Properties

CAS No.

33687-87-5

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

2-methoxy-3-methylthiophene

InChI

InChI=1S/C6H8OS/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3

InChI Key

VLZVRTHPHPXHIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)OC

Origin of Product

United States

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